TBAJ-587 Exhibits Reduced hERG Channel Inhibition Compared to Bedaquiline
TBAJ-587 demonstrates significantly weaker inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of clinical QT prolongation and proarrhythmic risk, compared to the first-in-class DARQ bedaquiline (BDQ) . This reduction in off-target activity is a critical safety differentiator [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 μM |
| Comparator Or Baseline | Bedaquiline: IC50 = 1.5 μM |
| Quantified Difference | 8.7-fold higher IC50 (weaker inhibition) |
| Conditions | Patch-clamp electrophysiology assay on hERG-expressing HEK293 cells. |
Why This Matters
This data provides direct, quantitative evidence for a reduced cardiac safety liability, a key procurement consideration for studies involving long-term dosing or combination therapy.
- [1] Tong AST, et al. 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS Med Chem Lett. 2017;8(10):1019-1024. View Source
